4-Bromo-2,6-diethylaniline hydrobromide
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Overview
Description
4-Bromo-2,6-diethylaniline hydrobromide: is an organic compound with the molecular formula C₁₀H₁₅Br₂N. It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 6 of the benzene ring are substituted by a bromine atom and two ethyl groups, respectively. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylaniline hydrobromide typically involves the bromination of 2,6-diethylaniline. The reaction is carried out in the presence of an inert organic solvent, such as dichloromethane, and a brominating agent like bromine or N-bromosuccinimide. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2,6-diethylaniline hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,6-diethylaniline by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of 2,6-diethylaniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 2,6-diethylaniline.
Scientific Research Applications
Chemistry: 4-Bromo-2,6-diethylaniline hydrobromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aniline derivatives on biological systems. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diethylaniline hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-2,6-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Bromo-N,N-dimethylaniline: Contains dimethylamine groups instead of ethyl groups.
2,6-Diethylaniline: Lacks the bromine atom but has the same ethyl groups at positions 2 and 6.
Uniqueness: 4-Bromo-2,6-diethylaniline hydrobromide is unique due to the presence of both bromine and ethyl groups, which can significantly influence its reactivity and interaction with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
4-bromo-2,6-diethylaniline;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-3-7-5-9(11)6-8(4-2)10(7)12;/h5-6H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVYFKRWVDSCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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